2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
2-[6-Fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a 4-oxo-1,4-dihydroquinoline derivative characterized by a fluoro substituent at position 6, a 4-methoxybenzenesulfonyl group at position 3, and an acetamide moiety linked to a 4-methoxyphenyl ring. The sulfonyl and acetamide groups are critical for molecular interactions, while the methoxy substituents may enhance solubility and metabolic stability.
Properties
IUPAC Name |
2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O6S/c1-33-18-6-4-17(5-7-18)27-24(29)15-28-14-23(25(30)21-13-16(26)3-12-22(21)28)35(31,32)20-10-8-19(34-2)9-11-20/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNHXYYKPREEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of a catalyst.
Introduction of the Fluoro and Methoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide).
Scientific Research Applications
2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a fluorescent probe due to its quinoline core, which can be used in imaging studies.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and methoxyphenyl groups could play a role in binding to these targets, while the quinoline core may be involved in electronic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative analysis with structurally analogous compounds highlights key differences in substituents and their implications for physicochemical and biological properties:
Table 1: Structural and Functional Comparison
Key Findings:
- Sulfonyl vs. Benzoyl Groups : The target compound’s 4-methoxybenzenesulfonyl group (electron-rich) contrasts with the 4-fluorobenzenesulfonyl (electron-deficient, ) and 4-methylbenzoyl (bulkier, ). Sulfonyl groups facilitate hydrogen bonding, critical for target affinity, whereas benzoyl groups may enhance membrane permeability .
- Fluorine Substitution: The 6-fluoro substituent in the target compound and ’s 3,4-difluorophenyl group both enhance metabolic stability but differ in electronic effects; fluorine at position 6 may direct electrophilic interactions in the quinoline core .
- Synthetic Accessibility: highlights challenges in synthesizing 4-oxoquinoline intermediates (35% yield for cyclization), suggesting that the target compound’s synthesis may require optimized conditions to improve efficiency .
Crystallographic Insights:
The crystal structure of N-[4-(4-methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide () reveals intramolecular C–H···O and N–H···O hydrogen bonds, stabilizing the sulfonamide conformation. Similar interactions likely occur in the target compound, influencing its stability and binding mode .
Computational Predictions:
fluoro) significantly affect charge distribution and reactivity, which could guide further optimization .
Biological Activity
2-[6-Fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention due to its diverse biological activities. This compound features a quinoline core, which is known for its interaction with various biological targets, including enzymes and receptors. Its unique structure enhances its pharmacological properties, making it a candidate for therapeutic applications in treating inflammatory diseases and other medical conditions.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 484.47 g/mol. The compound contains several functional groups that contribute to its biological activity:
- Fluoro group : Enhances lipophilicity and bioavailability.
- Methoxy groups : May influence the binding affinity to biological targets.
- Sulfonyl group : Increases the compound's reactivity and potential for enzyme interaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The quinoline structure allows for modulation of various signaling pathways, potentially leading to:
- Enzyme inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor modulation : Interaction with receptors can alter cellular responses, impacting disease pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, fluoroquinolones are known for their broad-spectrum antibacterial effects. Modifications at the C-3 position of quinolone derivatives have been shown to shift their activity from antibacterial to antitumor properties.
Antitumor Activity
Studies have explored the potential of modifying quinolone compounds to enhance their antitumor activity. For example, derivatives created by replacing certain functional groups demonstrated increased cytotoxicity against cancer cell lines such as Hep-3B. The presence of the methoxy and sulfonyl groups in this compound may enhance its efficacy against tumor cells.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a related quinolone derivative, which showed significant cytotoxic effects on Hep-3B cancer cells. The modifications made to the core structure were critical in enhancing its biological activity compared to traditional fluoroquinolones.
Case Study 2: Inhibition of Inflammatory Pathways
Another research effort focused on the anti-inflammatory potential of quinoline derivatives. The study found that specific modifications led to increased inhibition of pro-inflammatory cytokines in vitro, suggesting that compounds like this compound could be effective in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Fluoro-3-methoxybenzenesulfonyl chloride | Contains a sulfonyl group; lacks quinoline core | Used primarily as a reagent in organic synthesis |
| N-(4-chlorophenyl)-N'-(2-hydroxyphenyl)urea | Urea derivative; different functional groups | Engages different biological targets compared to quinoline derivatives |
The comparative analysis highlights the unique aspects of this compound, particularly its combination of functional groups that enhance its biological activity.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis typically involves:
- Electrophilic aromatic sulfonylation : Introduction of the 4-methoxybenzenesulfonyl group to the quinoline core using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine) .
- Acetamide coupling : Reaction of the intermediate with 4-methoxyphenylamine via nucleophilic substitution or amide bond formation, often using coupling agents like EDC/HOBt .
- Optimization : Key variables include solvent choice (e.g., DMF for polar aprotic conditions), temperature (60–80°C for sulfonylation), and catalyst use (e.g., DMAP for acylations) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : H and C NMR confirm substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., calculated for CHFNOS: 547.13 g/mol) .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonylation step?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance sulfonyl group activation .
- Continuous Flow Reactors : Improve heat transfer and reduce side reactions compared to batch methods .
- Solvent Effects : Compare yields in polar aprotic (DMF, DMSO) vs. chlorinated solvents (DCM) .
Q. What strategies resolve contradictions in reported biological activities across similar quinoline derivatives?
-
Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. fluoro groups) and test against target enzymes (e.g., kinase assays) .
-
Assay Standardization : Control variables like cell line viability (e.g., MTT assays) and incubation times to reduce inter-study variability .
-
Data Table :
Substituent Position Bioactivity (IC, μM) Reference 6-Fluoro, 4-methoxy 12.3 (Anticancer) 6-Chloro, 4-ethyl 45.7 (Antimicrobial)
Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?
- Molecular Docking : Simulate binding to target proteins (e.g., PARP-1 or topoisomerase II) using software like AutoDock Vina .
- Kinetic Studies : Measure enzyme inhibition (e.g., values) under varying substrate concentrations .
- Mutagenesis : Identify critical residues in target enzymes by site-directed mutagenesis .
Q. How does regioselectivity impact substitution reactions on the quinoline core?
- Nucleophile Screening : Test amines, thiols, or alkoxides under basic conditions (e.g., KCO) to favor C-3 or C-6 positions .
- Directing Groups : Use protective groups (e.g., Boc) to steer electrophilic attacks to specific sites .
Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Measure plasma stability, metabolic half-life (e.g., liver microsome assays), and bioavailability .
- Tumor Model Selection : Compare 2D cell cultures vs. 3D spheroids or patient-derived xenografts (PDX) for translational relevance .
Q. What computational tools predict physicochemical properties critical for drug-likeness?
- Lipinski’s Rule of Five : Use SwissADME to evaluate molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors .
- Solubility Prediction : Apply QSPR models in ChemAxon or ACD/Labs to optimize aqueous solubility for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
